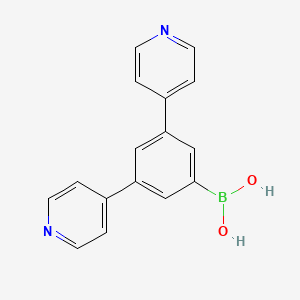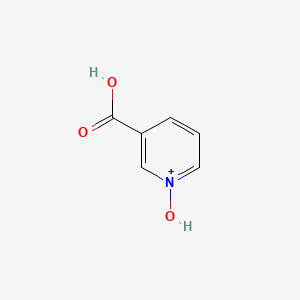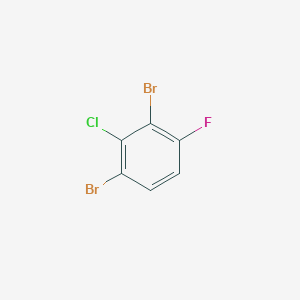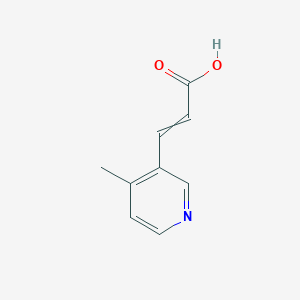![molecular formula C14H10O3 B15157537 9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)
9-Methoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the 9th position of the benzo[c]chromen-6-one core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-6H-benzo[c]chromen-6-one typically involves the cyclization of biaryl-2-carboxylic acids. One common method includes the use of a palladium-catalyzed cyclization reaction. For example, biphenyl-2-carboxylic acid can be converted into 6H-benzo[c]chromen-6-one using potassium peroxydisulfate and silver nitrate as catalysts in a mixture of water and acetonitrile at 50°C . The methoxy group can then be introduced through methylation using iodomethane and potassium hydroxide in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods, such as metal-free approaches, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers.
Mechanism of Action
The mechanism of action of 9-Methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it prevents the breakdown of cyclic nucleotides, thereby enhancing intracellular signaling pathways . This action can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their cognitive-enhancing properties.
Benzo[c]chromen-6-one derivatives: Various derivatives with different substituents, each exhibiting unique biological activities.
Uniqueness
9-Methoxy-6H-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound has shown promising results as a phosphodiesterase II inhibitor, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-11-12(8-9)10-4-2-3-5-13(10)17-14(11)15/h2-8H,1H3 |
InChI Key |
NZRDUZGOPRDBOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate](/img/structure/B15157475.png)

![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15157480.png)

![ethyl 1,3-dimethyl-4-{[(2R)-oxolan-2-ylmethyl]amino}pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B15157496.png)
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)

![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)

